Mechanism of Action: Non-ATP-Competitive vs. ATP-Competitive c-Met Inhibition
Unlike most c-Met inhibitors, (Rac)-Tivantinib binds to the inactive, dephosphorylated conformation of the MET kinase in a manner that is not competitive with ATP [1]. This contrasts with ATP-competitive inhibitors like Crizotinib and PHA-665752 [2].
| Evidence Dimension | Binding mode to c-MET kinase |
|---|---|
| Target Compound Data | Non-ATP-competitive; binds inactive conformation |
| Comparator Or Baseline | Crizotinib, PHA-665752: ATP-competitive |
| Quantified Difference | Qualitative difference in binding mechanism |
| Conditions | Biochemical assays and co-crystal structures |
Why This Matters
The non-ATP-competitive mechanism can circumvent resistance mutations that arise in the ATP-binding pocket of the kinase.
- [1] Eathiraj S, Palma R, Volckova E, et al. Discovery of a Novel Mode of Protein Kinase Inhibition Characterized by the Mechanism of Inhibition of Human Mesenchymal-epithelial Transition Factor (c-Met) Protein Autophosphorylation by ARQ 197. J Biol Chem. 2011;286(23):20666-20676. View Source
- [2] Katayama R, Aoyama A, Yamori T, et al. Cytotoxic Activity of Tivantinib (ARQ 197) Is Not Due Solely to c-MET Inhibition. Cancer Res. 2013;73(10):3087-3096. View Source
